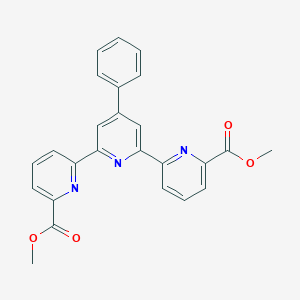
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as DPTD, is a type of terpyridine compound that has been utilized in various scientific research applications. This compound has shown promising results in the fields of material science, biochemistry, and pharmacology due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is not fully understood, but it is believed to interact with various biomolecules, such as proteins and enzymes, due to its unique chemical structure. Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have a high binding affinity for certain proteins, which may explain its potential use in drug delivery systems.
Biochemical and Physiological Effects
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel materials and drug delivery systems. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various in vitro studies. However, one limitation of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its complex synthesis process, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are various future directions for the use of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in scientific research. One potential area of research is the development of novel materials using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, such as luminescent materials and metal-organic frameworks. In addition, further studies are needed to fully understand the mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate and its potential use in drug delivery systems. Overall, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various scientific research applications and may have potential therapeutic applications in the future.
Métodos De Síntesis
The synthesis of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is a complex process that involves multiple steps. The most common method for synthesizing Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is by using a palladium-catalyzed cross-coupling reaction between 4'-phenyl-2,2':6',2''-terpyridine and dimethyl 2,2'-dicarboxylate. This method has been optimized to produce high yields of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate with a purity of over 95%.
Aplicaciones Científicas De Investigación
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been widely used in scientific research due to its unique chemical properties. It has been utilized in the development of novel materials, such as luminescent materials and metal-organic frameworks. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been studied for its potential use in drug delivery systems, as it has shown the ability to bind to certain proteins and enzymes.
Propiedades
Nombre del producto |
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
Fórmula molecular |
C25H19N3O4 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-phenylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H19N3O4/c1-31-24(29)20-12-6-10-18(26-20)22-14-17(16-8-4-3-5-9-16)15-23(28-22)19-11-7-13-21(27-19)25(30)32-2/h3-15H,1-2H3 |
Clave InChI |
HMPLYAJCUYTDTR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288000.png)
![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288004.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)